molecular formula C10H10N2O4 B1290644 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one CAS No. 1011405-46-1

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

Cat. No.: B1290644
CAS No.: 1011405-46-1
M. Wt: 222.2 g/mol
InChI Key: YMJLNPGYABRGGF-UHFFFAOYSA-N
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Description

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a 1,3-benzodioxole moiety fused with an oxazolidin-2-one ring. This compound has been cataloged as a specialty chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name

3-(6-amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c11-6-3-8-9(16-5-15-8)4-7(6)12-1-2-14-10(12)13/h3-4H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLNPGYABRGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC3=C(C=C2N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-amino-1,3-benzodioxole, which is then subjected to cyclization reactions to form the oxazolidinone ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or protein interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study disease pathways.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Oxazolidinone Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS No.) Benzodioxole/Oxazolidinone Substituents Key Functional Groups Inferred Properties/Applications Reference
3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one 6-NH₂ on benzodioxole; oxazolidinone unsubstituted Amino, carbonyl, benzodioxole Potential H-bond donor/acceptor; drug intermediate
5-(2-Oxo-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-1,3-oxazolidin-2-one (23271-77-4) 2-Oxo on benzodioxole; 3-isopropyl on oxazolidinone Lactone (2-oxo), isopropyl Increased lipophilicity; altered reactivity
(5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one (480424-73-5) Hydroxymethyl at C5; chiral phenylethyl at C3 Hydroxyl, chiral centers Chiral auxiliary applications; stereoselective synthesis
3-(3-Bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (42902-34-1) Bromo and methoxy on phenyl; hydroxymethyl at C5 Halogen, methoxy, hydroxymethyl Electrophilic reactivity; enhanced solubility
Zolmitriptan N-Oxide (251451-30-6) Dimethylaminyl ethyl indolyl substituent on oxazolidinone Indole, tertiary amine Pharmaceutical impurity; metabolic relevance

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, the 2-oxo group in 23271-77-4 introduces a lactone structure, reducing electron density and increasing rigidity .
  • Lipophilicity: Fluorinated analogues (e.g., C18H14F13NO2 from ) exhibit extreme lipophilicity due to perfluoroalkyl chains, whereas the target compound’s amino group may balance hydrophilicity .
  • Hydrogen Bonding: The oxazolidinone carbonyl and amino group in the target compound enable strong H-bonding, influencing crystal packing and solubility. Compounds like 42902-34-1 with hydroxymethyl groups further enhance H-bond capacity .

Crystallographic and Structural Insights

  • Crystal Packing: Hydrogen-bonding patterns, as analyzed via graph set theory (), likely differ between the target compound and analogues. For example, the trifluoromethyl group in 23598-53-0 () disrupts H-bond networks due to its electron-withdrawing nature, whereas the amino group in the target compound promotes intermolecular interactions .
  • Structural Characterization : Tools like SHELX and ORTEP-3 () are critical for resolving subtle structural differences, such as the impact of substituents on bond angles and torsional strain .

Biological Activity

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is a heterocyclic compound recognized for its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety fused with an oxazolidinone ring , contributing to its distinctive chemical properties. Its molecular formula is C10H10N2O4C_{10}H_{10}N_{2}O_{4} and it has been identified by various identifiers such as CAS number 1011405-46-1 .

Synthesis Methods

The synthesis of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. A common method includes:

  • Preparation of 6-amino-1,3-benzodioxole : This serves as the starting material.
  • Cyclization : The cyclization reaction forms the oxazolidinone ring under specific conditions that often require catalysts and controlled temperatures to achieve high yields .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry. The following sections detail specific activities and findings.

Anticancer Activity

Studies have demonstrated that derivatives of benzodioxole, including compounds similar to 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, show promising anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects on various cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma). The compound exhibited varying levels of cytotoxicity, with some derivatives showing significant inhibition of cell viability .
CompoundCell LineIC50 (µM)Apoptotic Effect (%)
5A54912.523.7
5C610.025.0
ControlA549-3.1
ControlC6-4.5

This data indicates that compound 5 , a derivative of the benzodioxole structure, was particularly effective in inducing apoptosis in both cancer cell lines.

The mechanism through which 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one exerts its biological effects involves:

  • Enzyme Inhibition : Interaction studies have shown that the compound may inhibit specific enzymes involved in cancer progression.
  • DNA Synthesis Inhibition : The compound was found to disrupt DNA synthesis in treated cells, further supporting its potential as an anticancer agent .

Pharmacological Applications

Due to its structural uniqueness and biological activity, this compound has potential applications in various fields:

  • Medicinal Chemistry : It is explored for developing new drugs targeting cancer and other diseases.
  • Biochemical Assays : The compound may serve as a probe or ligand to investigate enzyme activities or protein interactions .

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